molecular formula C8H8NO5S.K B193625 Paracetamol sulfate potassium salt CAS No. 32113-41-0

Paracetamol sulfate potassium salt

Cat. No. B193625
CAS RN: 32113-41-0
M. Wt: 269.32 g/mol
InChI Key: AJYPYWFCUWHZMZ-UHFFFAOYSA-M
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Description

Paracetamol sulfate potassium salt is an aminophenol derivative. It functions as an analgesic and antipyretic drug, which has a weak inflammatory effect . It is used as a standard for HPLC assays of acetaminophen .


Synthesis Analysis

The synthesis of Paracetamol sulfate potassium salt involves several steps. The British Pharmacopoeia method for the analysis of paracetamol involves heating it under reflux with 1 mol dm -3 sulfuric acid . This is a straightforward, acid-catalyzed, hydrolysis of an amide to an amine and a carboxylic acid .


Molecular Structure Analysis

The molecular formula of Paracetamol sulfate potassium salt is C8H8KNO5S . Its molecular weight is 269.32 g/mol .


Chemical Reactions Analysis

Paracetamol sulfate potassium salt is used in the development of a surface-enhanced Raman scattering (SERS) methodology in conjunction with chemometrics to quantify the amount of paracetamol and its main primary metabolites .


Physical And Chemical Properties Analysis

Paracetamol sulfate potassium salt is a white to off-white solid . It is soluble in water . Its melting point is 163 °C .

Scientific Research Applications

  • Paracetamol and similar drugs can lead to decreased serum sulfate concentrations, which might affect the synthesis of cartilage glycosaminoglycans and potentially interfere with the pressure-resistant functions of cartilage (Kraan et al., 1988).

  • Acetaminophen use is associated with the depletion of sulfated sex hormones. This impact raises concerns about its effect on hormonal homeostasis and suggests modifications in the understanding of its mechanism of action in pain management (Cohen et al., 2018).

  • A method for determining paracetamol and its glucuronide and sulfate metabolites in the urine of HIV+/AIDS patients has been developed, indicating its use as a probe to determine phase II metabolism in this population (Di Girolamo et al., 1998).

  • Paracetamol's mechanism of action involves multiple metabolic pathways, influencing various systems such as cyclooxygenases, endocannabinoid system, and serotonergic pathways, among others (Przybyła et al., 2020).

  • Uncommon metabolites of paracetamol have been identified through in vitro polymerization and nitration reactions, contributing to a deeper understanding of its metabolic pathways (Trettin et al., 2014).

  • Integrated-electrochemical approaches using photovoltaic energy have been explored for detecting and treating paracetamol in water, highlighting environmental concerns and treatment methods (Henrique et al., 2020).

  • Genetic differences in paracetamol metabolism, suggesting variations in susceptibility to toxicity and pain alleviation, have been studied, emphasizing the importance of pharmacogenetic profiles (Zhao & Pickering, 2011).

  • The electrochemical oxidation of paracetamol in water, focusing on the effect of pH, electrolyte concentration, and current density, has been investigated, providing insights into methods for removing this micropollutant from water (Periyasamy & Muthuchamy, 2018).

  • A multimatrix method has been developed for the determination of paracetamol and its metabolites in animal tissues, highlighting its use in veterinary medicine and the importance of monitoring paracetamol residues in different species (Pietruk et al., 2021).

Safety And Hazards

Paracetamol sulfate potassium salt can cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The demand for rapid and sensitive analytical techniques to accurately monitor the abuse of OTC drugs has significantly risen . In this context, Paracetamol sulfate potassium salt has been used in the development of a surface-enhanced Raman scattering (SERS) methodology for the quantification of paracetamol and its main primary metabolites . This represents a promising direction for future research and development.

properties

IUPAC Name

potassium;(4-acetamidophenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10066-90-7 (Parent)
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40185901
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paracetamol sulfate potassium salt

CAS RN

32113-41-0
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paracetamol sulfate potassium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Ziylan-Yavas, Y Mizukoshi, Y Maeda… - Applied Catalysis B …, 2015 - Elsevier
… Paracetamol sulfate potassium salt was purchased from Sigma with >97% purity and used for preparing a standard solution of the compound. PCT test samples were prepared using …
Number of citations: 75 www.sciencedirect.com
J Kozak, K Tyszczuk-Rotko, M Wójciak, I Sowa - Materials, 2021 - mdpi.com
… Appropriate amounts of paracetamol sulfate potassium salt (PA), diclofenac sodium salt (DF), and tramadol hydrochloride (TR) (Sigma-Aldrich, St. Louis, MO, USA) were dissolved in …
Number of citations: 11 www.mdpi.com
P Ramana, E Adams, P Augustijns… - …, 2019 - Wiley Online Library
… 4 ), alpha cyclodextrin sulfated sodium salt, PAPS, N-hydroxysuccinimide (NHS), 2-(N-morpholino)ethanesulfonic acid hydrate (MES), paracetamol, paracetamol sulfate potassium salt, …
A Ziylan-Yavaş, NH Ince - Ultrasonics Sonochemistry, 2018 - Elsevier
… Paracetamol sulfate potassium salt was purchased from Sigma with >97% purity and used for making a standard solution of the compound. Sample solutions were prepared by …
Number of citations: 38 www.sciencedirect.com
A Opalinska, D Przygodzka, G Buszewicz, G Teresinski… - Perfusion, 2019 - core.ac.uk
Introduction: Paracetamol (acetaminophen) is the first choice pain relieving medicine recommended for pregnant women. Recent findings link paracetamol exposure in utero with …
Number of citations: 2 core.ac.uk
L Delahaye, E Dhont, P De Cock, P De Paepe… - Analytical and …, 2019 - Springer
In the field of bioanalysis, dried matrix spot sampling is increasingly receiving interest, as this alternative sampling strategy offers many potential benefits over traditional sampling, …
Number of citations: 25 link.springer.com
L Delahaye, L De Baerdemaeker, CP Stove - Journal of Pharmaceutical …, 2021 - Elsevier
… The analytical standards for paracetamol, paracetamol-β-D-glucuronide sodium salt, 4-paracetamol-sulfate potassium salt, paracetamol-cysteine (3-(cystein-S-yl) Acetaminophen) …
Number of citations: 6 www.sciencedirect.com
DW Lee, SK Ha, I Choi, JH Sung - Biomedical microdevices, 2017 - Springer
… and its metabolites were determined by drawing a standard curve with known concentrations of each compound (Paracetamol (Sigma, A7085), paracetamol sulfate potassium salt (…
Number of citations: 56 link.springer.com
A Sasal, K Tyszczuk-Rotko, M Wójciak, I Sowa… - Materials, 2020 - mdpi.com
… The reagents purchased from the company Sigma-Aldrich (Saint Louis, MO, USA), paracetamol sulfate potassium salt (PA) and 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid …
Number of citations: 7 www.mdpi.com
Q Fan, W Liu, Y Yang, J Zhou, Y Tang… - Die Pharmazie-An …, 2019 - ingentaconnect.com
… Standard substances midazolam hydrochloride (Sigma-UC429), 1’-hydroxy midazolam (Sigma-UC430) and paracetamol sulfate potassium salt (Sigma-UC448) were respectively …
Number of citations: 6 www.ingentaconnect.com

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